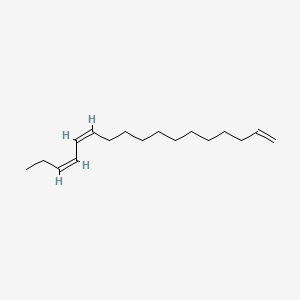

(12Z,14Z)-heptadeca-1,12,14-triene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(12Z,14Z)-heptadeca-1,12,14-triene is an organic compound characterized by the presence of three double bonds located at the 12th, 14th, and 1st positions of a heptadecane chain. This compound belongs to the class of polyunsaturated hydrocarbons and is notable for its unique structural configuration, which imparts distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (12Z,14Z)-heptadeca-1,12,14-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the partial hydrogenation of heptadeca-1,12,14-triyne using a Lindlar catalyst, which selectively reduces the triple bonds to double bonds while preserving the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts under controlled temperature and pressure conditions to achieve high yields and purity. The choice of catalyst and reaction conditions is critical to ensure the selective formation of the desired isomer.

化学反応の分析

Types of Reactions

(12Z,14Z)-heptadeca-1,12,14-triene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms at specific positions along the carbon chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using bromine or chlorine under UV light or in the presence of a radical initiator.

Major Products Formed

Epoxides and Diols: Formed through oxidation reactions.

Saturated Hydrocarbons: Resulting from reduction reactions.

Halogenated Derivatives: Produced via substitution reactions.

科学的研究の応用

(12Z,14Z)-heptadeca-1,12,14-triene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of (12Z,14Z)-heptadeca-1,12,14-triene involves its interaction with various molecular targets and pathways. The compound’s double bonds can participate in electron transfer reactions, influencing cellular redox states and signaling pathways. Additionally, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

類似化合物との比較

Similar Compounds

(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid: Another polyunsaturated hydrocarbon with three double bonds.

(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid: A polyunsaturated fatty acid with five double bonds.

(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid: A polyunsaturated fatty acid with six double bonds.

Uniqueness

(12Z,14Z)-heptadeca-1,12,14-triene is unique due to its specific double bond configuration and chain length, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from other polyunsaturated hydrocarbons and fatty acids, making it a valuable compound for various research and industrial applications.

生物活性

The compound (12Z,14Z)-heptadeca-1,12,14-triene is a polyunsaturated fatty acid that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions. A notable method involves the use of Wittig reactions and palladium-catalyzed cross-coupling techniques. These methods allow for the formation of the desired triene structure with high stereoselectivity and yield.

2.1 Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its protective role against oxidative damage.

2.2 Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 in macrophages. This activity suggests potential therapeutic applications in inflammatory diseases.

2.3 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro assays have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.

3.1 Study on Antioxidant Properties

A study conducted by researchers at a prominent university evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration at concentrations exceeding 50 µM.

| Concentration (µM) | DPPH Radical Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 65 |

| 100 | 85 |

3.2 Study on Anti-inflammatory Effects

In another study focusing on its anti-inflammatory effects, this compound was administered to LPS-stimulated RAW 264.7 macrophages. The results indicated a notable decrease in IL-6 and TNF-α levels.

| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 8 |

| LPS Only | 350 ± 15 | 300 ± 20 |

| LPS + Compound | 200 ± 12 | 180 ± 15 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.

- Anti-inflammatory Pathway : It may inhibit NF-kB activation and subsequent cytokine production.

- Antimicrobial Action : By integrating into bacterial membranes, it disrupts their integrity leading to cell lysis.

特性

CAS番号 |

99345-86-5 |

|---|---|

分子式 |

C17H30 |

分子量 |

234.4 g/mol |

IUPAC名 |

(12Z,14Z)-heptadeca-1,12,14-triene |

InChI |

InChI=1S/C17H30/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,6,8,10,12H,1,4-5,7,9,11,13-17H2,2H3/b8-6-,12-10- |

InChIキー |

POHYFUCOZVIDFZ-CQSVFKTNSA-N |

異性体SMILES |

CC/C=C\C=C/CCCCCCCCCC=C |

正規SMILES |

CCC=CC=CCCCCCCCCCC=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。